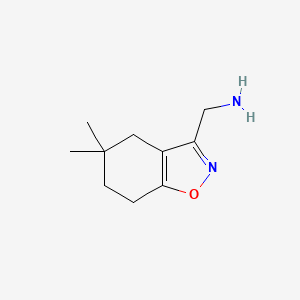
(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine: is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound belongs to the class of benzoxazoles, which are heterocyclic aromatic organic compounds containing oxygen and nitrogen atoms in a fused ring structure. Benzoxazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine typically involves the following steps:
Formation of the Benzoxazole Core: : The benzoxazole core can be synthesized through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethyl Group: : The dimethyl group can be introduced through various methods, such as Friedel-Crafts alkylation or using Grignard reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the amine group to an amide or nitro group, depending on the oxidizing agent used.
Reduction: : Reduction reactions can reduce nitro groups to amines or convert carbonyl groups to alcohols.
Substitution: : Substitution reactions can replace hydrogen atoms on the benzoxazole ring with other functional groups, such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substituents: : Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.
Major products formed from these reactions include amides, nitro compounds, alcohols, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: : It finds applications in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine: can be compared with other similar compounds, such as:
Benzofurans: : Similar heterocyclic compounds with oxygen in the ring structure.
Benzothiazoles: : Compounds with sulfur in the ring structure instead of oxygen.
Isoquinolines: : Compounds with a similar fused ring structure but different substitution patterns.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the dimethyl group, which can influence its chemical and biological properties.
Eigenschaften
IUPAC Name |
(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2)4-3-9-7(5-10)8(6-11)12-13-9/h3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYZBRIHGUAAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NO2)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














